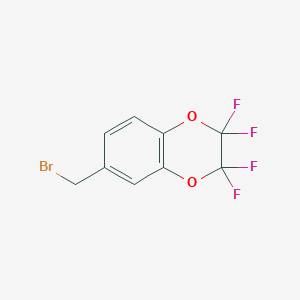

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

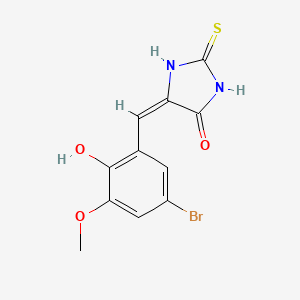

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane (6-BMT-TfBD) is a compound belonging to the class of organic compounds known as bromomethylbenzodioxanes. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. 6-BMT-TfBD is used in a variety of scientific research applications, such as organic synthesis, drug delivery, and biomedical imaging. In addition, 6-BMT-TfBD has been shown to have biochemical and physiological effects on cells and organisms. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 6-BMT-TfBD.

Aplicaciones Científicas De Investigación

Polymer Science and Synthesis

Multifunctional ATRP Initiators : "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane" and related compounds have been utilized as multifunctional initiators in the synthesis of complex polymer architectures. For instance, tetrakis bromomethyl benzene, a related compound, was used as a tetrafunctional initiator for the synthesis of four-armed star polymers via atom transfer radical polymerization (ATRP), achieving low polydispersities and molecular weights in agreement with theoretical values. This approach has paved the way for the synthesis of various graft copolymers with specific structural features (Moschogianni, Pispas, & Hadjichristidis, 2001).

Organic Chemistry and Material Science

Photolabile Protecting Groups : Derivatives of "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane" have been investigated for their potential as photolabile protecting groups for aldehydes and ketones. This research highlights the development of novel photoremovable protecting groups that can be activated under physiological conditions, demonstrating the compound's utility in synthetic organic chemistry and potential applications in drug delivery systems (Lu et al., 2003).

Electrophilic Substitution Reactions

Reactivity Under Electrophilic Conditions : Studies on benzodioxane derivatives, such as "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane," have explored their behavior under electrophilic substitution reaction conditions. These investigations provide insights into the reactivity patterns of these compounds, which are crucial for designing synthetic strategies in organic chemistry. The findings illustrate the concerted orientation of substituents and the influence of steric and electronic factors on the reactivity of benzodioxane derivatives (Mochalov, Atanov, & Zefirov, 1998).

Environmental Stability and Reaction Mechanisms

Stability and Reactivity : Research on "6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane" and similar compounds has also focused on their stability and reactivity profiles. For instance, the study of 2-bromo-3,4,5,6-tetrafluorophenyllithium, a compound with structural similarities, provides valuable data on the stability, benzyne formation, and reactions with various reagents. These insights are significant for understanding the fundamental reactivity principles of halogenated and fluorinated organic compounds, which can inform the development of new synthetic methods and materials (Tamborski & Soloski, 1967).

Mecanismo De Acción

Target of Action

Brominated compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in the bromomethyl group acts as a leaving group, allowing the formation of new carbon-carbon bonds .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the bromine atom in the bromomethyl group of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane would be replaced by an organoboron reagent . This reaction is facilitated by a palladium catalyst, which mediates the transmetalation process . The result is the formation of a new carbon-carbon bond, effectively linking two organic fragments .

Biochemical Pathways

It’s worth noting that brominated compounds can participate in various biochemical reactions, depending on their structure and the biological context .

Result of Action

The molecular and cellular effects of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane would depend on its specific targets and mode of action. In the context of organic synthesis, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and exposure to light or oxygen.

Propiedades

IUPAC Name |

6-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-5-1-2-6-7(3-5)16-9(13,14)8(11,12)15-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANHPMCZAXHPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)OC(C(O2)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)